4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol
Overview
Description
4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest .
Mode of Action
For instance, pyrazolo derivatives have been reported to inhibit CDK2, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
Related compounds, such as pyrazole derivatives, have been associated with the cell cycle regulation pathway via the inhibition of cdk2 .
Result of Action
Related compounds have shown significant cytotoxic activities against various cell lines .
Biochemical Analysis
Biochemical Properties
4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the key enzymes it interacts with is lanosterol 14α-demethylase, which is crucial in the biosynthesis of ergosterol, an essential component of fungal cell membranes . By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to antifungal effects. Additionally, this compound has shown interactions with other proteins and biomolecules involved in cellular signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In fungal cells, the inhibition of ergosterol biosynthesis leads to increased membrane permeability and cell death . In mammalian cells, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling proteins, leading to altered cellular responses and metabolic changes . These effects underscore the potential therapeutic applications of this compound in treating fungal infections and possibly other diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of lanosterol 14α-demethylase, inhibiting its enzymatic activity and preventing the conversion of lanosterol to ergosterol . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. Additionally, this compound may interact with other enzymes and proteins, resulting in enzyme inhibition or activation and changes in gene expression . These molecular interactions are critical for understanding the compound’s mechanism of action and potential therapeutic uses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its biochemical activity over extended periods . Degradation products may form under specific conditions, potentially affecting its efficacy. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic pathways . These findings are essential for optimizing the use of this compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antifungal activity with minimal adverse effects . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of determining the optimal therapeutic dosage to maximize efficacy while minimizing toxicity. Studies in animal models have also identified threshold effects, where a specific dosage range is required to achieve the desired therapeutic outcome .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of metabolites that may retain or lose biological activity . These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of this compound, providing insights into its therapeutic potential and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is absorbed efficiently and distributed widely across various tissues, including the liver, kidneys, and brain . Transporters such as P-glycoprotein may influence its cellular uptake and efflux, affecting its bioavailability and therapeutic efficacy . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its clinical use and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, influencing its biochemical activity . These localization patterns are essential for understanding the precise mechanisms by which this compound exerts its effects and for developing targeted therapeutic strategies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorophenyl isothiocyanate with hydrazine hydrate to form the corresponding thiosemicarbazide. This intermediate is then cyclized in the presence of a base, such as sodium hydroxide, to yield the desired triazole compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pesticides.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-phenyl-4h-1,2,4-triazole-3-thiol
- 4-Amino-5-(2,4-difluorophenyl)-4h-1,2,4-triazole-3-thiol
- 4-Amino-5-(2,4-dimethoxyphenyl)-4h-1,2,4-triazole-3-thiol
Uniqueness
4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity. This compound has shown promising results in various biological assays, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
4-amino-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4S/c9-4-1-2-5(6(10)3-4)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAFZTIQQGCSTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NNC(=S)N2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354243 | |
Record name | 4-Amino-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93677-89-5 | |
Record name | 4-Amino-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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